molecular formula C27H19BrN4O5 B11550845 N-[(1Z)-3-{(2E)-2-[(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-3-{(2E)-2-[(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B11550845
M. Wt: 559.4 g/mol
InChI Key: BDHALCNHZKBQJV-JHTRWWIWSA-N
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Description

N-[(1Z)-1-{N’-[(E)-(3-BROMO-2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a brominated naphthalene ring, a nitrophenyl group, and a hydrazinecarbonyl moiety, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(E)-(3-BROMO-2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process. One common method includes the condensation of 3-bromo-2-hydroxynaphthalene-1-carbaldehyde with hydrazinecarboxamide, followed by the reaction with 4-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(E)-(3-BROMO-2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

N-[(1Z)-1-{N’-[(E)-(3-BROMO-2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(E)-(3-BROMO-2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbonyl moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. Additionally, the nitrophenyl group may participate in redox reactions, generating reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1E)-1-(hydrazinecarbonyl)-2-(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
  • **N-[(1E)-1-(hydrazinecarbonyl)-2-(2-nitrophenyl)eth-1-en-1-yl]acetamide

Uniqueness

N-[(1Z)-1-{N’-[(E)-(3-BROMO-2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of a brominated naphthalene ring and a nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C27H19BrN4O5

Molecular Weight

559.4 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H19BrN4O5/c28-23-15-19-8-4-5-9-21(19)22(25(23)33)16-29-31-27(35)24(30-26(34)18-6-2-1-3-7-18)14-17-10-12-20(13-11-17)32(36)37/h1-16,33H,(H,30,34)(H,31,35)/b24-14-,29-16+

InChI Key

BDHALCNHZKBQJV-JHTRWWIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N/N=C/C3=C(C(=CC4=CC=CC=C43)Br)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=C(C(=CC4=CC=CC=C43)Br)O

Origin of Product

United States

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